molecular formula C8H6BrF2NO3 B1409770 5-Bromo-3-difluoromethoxy-4-nitrotoluene CAS No. 1805527-60-9

5-Bromo-3-difluoromethoxy-4-nitrotoluene

Cat. No. B1409770
CAS RN: 1805527-60-9
M. Wt: 282.04 g/mol
InChI Key: YAPIGQGLBKODBJ-UHFFFAOYSA-N
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Description

5-Bromo-3-difluoromethoxy-4-nitrotoluene (5-Br-3-DFMT) is an organic compound that is used in a wide range of scientific research applications. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent in biological assays, and as a catalyst in various chemical reactions. 5-Br-3-DFMT is a highly reactive compound and is often used in the synthesis of other compounds. The compound has a wide range of applications in different fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

5-Bromo-3-difluoromethoxy-4-nitrotoluene has a wide range of applications in scientific research. It is often used as a reagent in biological assays, such as enzyme-linked immunosorbent assays (ELISAs). It can also be used as a building block in organic synthesis, as a catalyst in various chemical reactions, and as a reagent in the synthesis of other compounds. Additionally, it can be used in materials science, in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-difluoromethoxy-4-nitrotoluene is not completely understood. However, it is believed that the compound acts as a nucleophile, which means that it can react with other molecules to form new bonds. This reaction can be used to synthesize other compounds, or to catalyze other reactions. Additionally, 5-Bromo-3-difluoromethoxy-4-nitrotoluene can act as an oxidizing agent, which means that it can react with other molecules to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-difluoromethoxy-4-nitrotoluene are not well-understood. However, it is believed that the compound can act as an antioxidant, which means that it can help protect cells from damage caused by free radicals. Additionally, it is believed that the compound can act as an anti-inflammatory agent, which means that it can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Bromo-3-difluoromethoxy-4-nitrotoluene in laboratory experiments is that it is a highly reactive compound, which makes it ideal for use in a wide range of scientific research applications. Additionally, it is relatively stable and can be stored for long periods of time. However, the compound can be toxic if inhaled or ingested, and it should be handled with caution.

Future Directions

There are a number of potential future directions for research on 5-Bromo-3-difluoromethoxy-4-nitrotoluene. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential use as a drug or therapeutic agent. Additionally, further research into the mechanisms of action of the compound could lead to the development of more effective and efficient synthesis methods. Finally, further research into the potential applications of 5-Bromo-3-difluoromethoxy-4-nitrotoluene in materials science could lead to the development of new materials and products.

properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)7(12(13)14)6(3-4)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPIGQGLBKODBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-difluoromethoxy-4-nitrotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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